(Benzhydryloxy)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: (Benzhydryloxy)acetic acid can be synthesized through several methods. One common approach involves the reaction of benzhydrol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of benzhydrol attacks the carbon atom of chloroacetic acid, leading to the formation of this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (Benzhydryloxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzhydryloxyacetic acid derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, yielding benzhydryloxyethanol.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryloxyacetic acid derivatives with aldehyde or ketone groups, while reduction can produce benzhydryloxyethanol.
Scientific Research Applications
(Benzhydryloxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: this compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (benzhydryloxy)acetic acid exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(Benzhydryloxy)acetic acid can be compared with other similar compounds such as:
Diphenylacetic acid: Similar in structure but lacks the ether linkage present in this compound.
Phenoxyacetic acid: Contains a phenoxy group instead of a benzhydryl group.
Benzhydrol: The parent alcohol from which this compound is derived.
Uniqueness: The presence of both the benzhydryl and acetic acid moieties in this compound imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its significance.
Properties
CAS No. |
21409-25-6 |
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Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-methoxy-2,2-diphenylacetic acid |
InChI |
InChI=1S/C15H14O3/c1-18-15(14(16)17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,16,17) |
InChI Key |
YNDNIPMGZASSRG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCC(=O)O |
Canonical SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O |
Pictograms |
Irritant |
Synonyms |
(diphenylmethoxy)acetate (diphenylmethoxy)acetic acid diphenylmethoxyacetic acid diphenylmethoxyacetic acid, sodium salt DPMA acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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